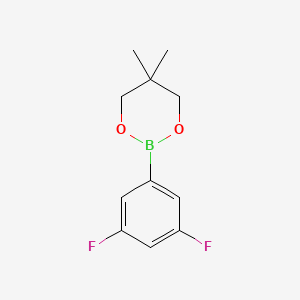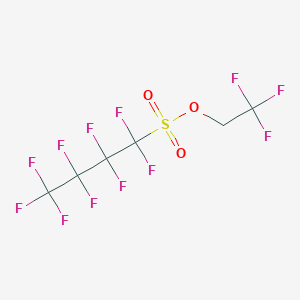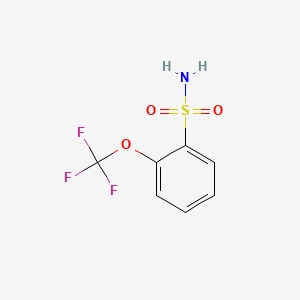
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane (also known as 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane) is an organic compound that has recently gained attention in the scientific community due to its potential applications in research and laboratory experiments. This compound is composed of two fluorinated phenyl rings, a five-carbon backbone, and a boron atom. This unique structure confers a number of properties that make it an attractive option for a variety of applications. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
科研应用
Advanced Material Components
1,3,2-Dioxaborines, including derivatives like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, have been studied for their potential as components in advanced materials. These compounds are known for their puckered structure and the ability to fluoresce efficiently, making them strong candidates for organic electron-acceptor compounds. Their electron affinities are comparable to those of quinones and strong organic acceptor compounds, indicating their suitability for use in electronic and optoelectronic applications (Fabian & Hartmann, 2004).
Conducting Polymer Precursors
The synthesis of π-conjugated polymers, which are crucial for electronic devices, involves precursor compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane. These precursors facilitate the development of novel soluble red π-conjugated polymers, showcasing their importance in the production of materials with specific electronic properties (Sato et al., 2005).
Fluorophore Development
Dioxaborine derivatives are explored for their potential in creating long-wavelength fluorophores. These compounds, due to their structure, show intense absorption and fluorescence in the red and NIR region, which is significant for applications in bioimaging and sensors. The ability of these compounds to form D-π-A-π-D dyes makes them versatile for various optoelectronic applications (Polishchuk et al., 2018).
Luminophores Derived from Fluorinated Biphenyls
Fluorinated biphenyls synthesis involves compounds like 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane for the development of materials that exhibit strong luminescence. These materials' spectral properties are a focus of research due to their potential in creating efficient light-emitting devices (Olkhovik et al., 2008).
Optoelectronic Properties of Diarylethene Derivatives
The study of unsymmetrical diarylethene compounds, related to 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, highlights the significant effect of fluorine atoms on photochromism, fluorescence, and electrochemical properties. These findings are crucial for designing materials with tailored optoelectronic characteristics, indicating the versatile applications of such fluorinated compounds in technology (Liu et al., 2009).
性质
IUPAC Name |
2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BF2O2/c1-11(2)6-15-12(16-7-11)8-3-9(13)5-10(14)4-8/h3-5H,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHRAEPCGZMMTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC(=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BF2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378864 |
Source


|
| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
CAS RN |
216393-57-6 |
Source


|
| Record name | 2-(3,5-difluorophenyl)-5,5-dimethyl-1,3,2-dioxaborinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



![4-Chloro-7-ethyl-5,6,7,8-tetrahydropyrido-[4',3':4,5]thieno[2,3-D]pyrimidine](/img/structure/B1304614.png)










